

An In-depth Technical Guide to 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

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Compound of Interest

Compound Name: 4-(trifluoromethyl)quinoline-2-carboxylic Acid

Cat. No.: B1310589

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Abstract

4-(Trifluoromethyl)quinoline-2-carboxylic acid, a fluorinated derivative of the quinoline scaffold, represents a molecule of significant interest in medicinal chemistry. The quinoline core is a well-established privileged structure in drug discovery, known for a wide array of biological activities. The introduction of a trifluoromethyl group at the 4-position can substantially alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available information on **4-(trifluoromethyl)quinoline-2-carboxylic acid**, including its synthesis, physicochemical properties, and potential biological significance based on the activities of structurally related compounds. Detailed experimental protocols for general synthetic routes to quinoline carboxylic acids are presented, alongside quantitative data and pathway diagrams to serve as a resource for researchers in the field.

Discovery and History

The specific discovery and initial synthesis of **4-(trifluoromethyl)quinoline-2-carboxylic acid** are not well-documented in publicly available scientific literature. The compound is identified by the CAS Number 588702-67-4. Its appearance in the catalogs of numerous chemical suppliers suggests its synthesis and availability for research purposes, likely as part of broader compound libraries for screening. While a primary publication detailing its first synthesis could

not be retrieved, the synthesis of quinoline carboxylic acids is a mature field in organic chemistry. The foundational methods for creating this scaffold, such as the Pfitzinger and Doebner reactions, were established in the late 19th century and remain highly relevant. It is probable that **4-(trifluoromethyl)quinoline-2-carboxylic acid** was first synthesized using a modification of one of these classical methods.

Physicochemical Properties

Quantitative data for **4-(trifluoromethyl)quinoline-2-carboxylic acid** has been aggregated from various chemical databases and suppliers.

| Property | Value | Source |
|------------------------------|---|--|
| CAS Number | 588702-67-4 | ChemNet[1], Tetrahedron[2], BLD Pharm[3], GuideChem[4] |
| Molecular Formula | C ₁₁ H ₆ F ₃ NO ₂ | ChemNet[1], BLD Pharm[3] |
| Molecular Weight | 241.17 g/mol | ChemNet[1], BLD Pharm[3] |
| Appearance | White to light yellow solid/powder | GuideChem[4] |
| Melting Point | 180-182 °C | Not explicitly cited in search results |
| Boiling Point (predicted) | 351.61 °C at 760 mmHg | ChemNet[1] |
| Density (predicted) | 1.481 g/cm ³ | ChemNet[1] |
| Flash Point (predicted) | 166.448 °C | ChemNet[1] |
| Refractive Index (predicted) | 1.579 | ChemNet[1] |

Synthesis and Experimental Protocols

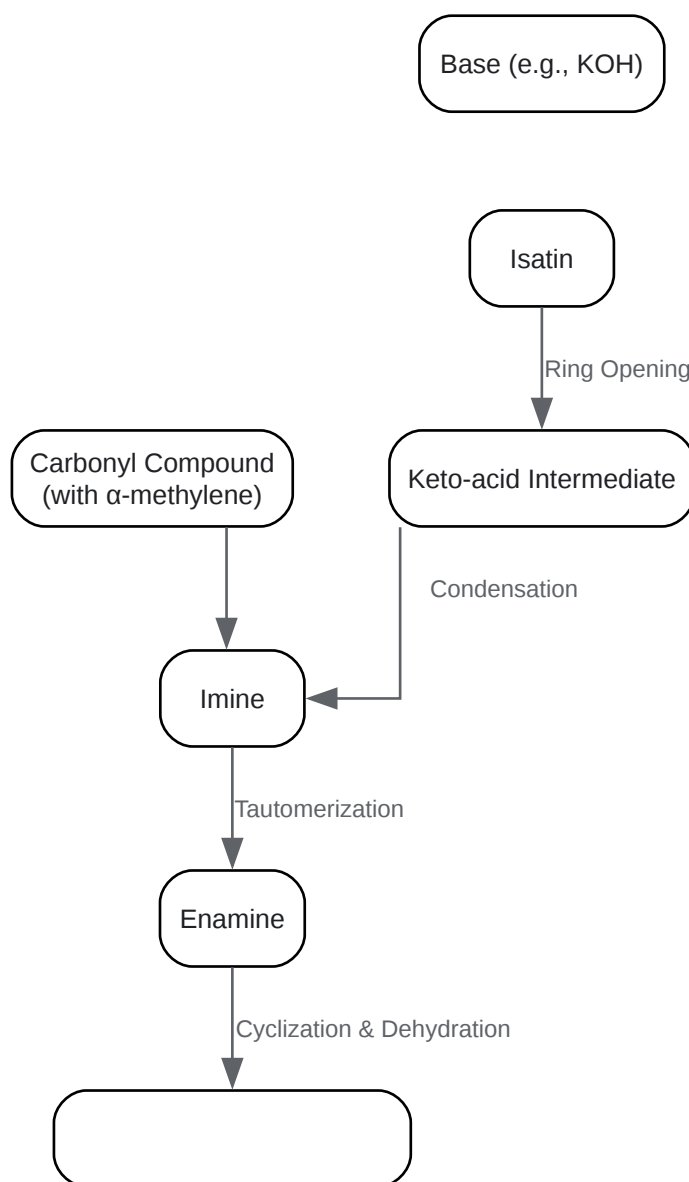
The synthesis of **4-(trifluoromethyl)quinoline-2-carboxylic acid** can be approached through established methods for quinoline ring formation. The Pfitzinger and Doebner reactions are the most probable routes.

Pfitzinger Reaction

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α -methylene group in the presence of a base.^[5]
^[6] A plausible adaptation for the synthesis of the title compound would involve a trifluoromethyl-substituted precursor.

General Experimental Protocol for Pfitzinger-type Synthesis:

- **Base Preparation:** A 33% (w/v) solution of potassium hydroxide is prepared in 95% ethanol.
- **Isatin Ring Opening:** Isatin is added to the stirred KOH solution. The mixture is stirred at room temperature for 30-45 minutes to facilitate the formation of the potassium isatinate intermediate.
- **Addition of Carbonyl Compound:** A stoichiometric equivalent of a suitable α -methylene ketone or aldehyde is added dropwise to the reaction mixture.
- **Reflux:** The reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, the solvent is removed under reduced pressure. The residue is dissolved in water, and the aqueous solution is extracted with diethyl ether to remove neutral impurities.
- **Precipitation:** The aqueous layer is cooled in an ice bath and acidified with acetic acid to precipitate the quinoline-4-carboxylic acid product.
- **Isolation and Purification:** The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.^[7]



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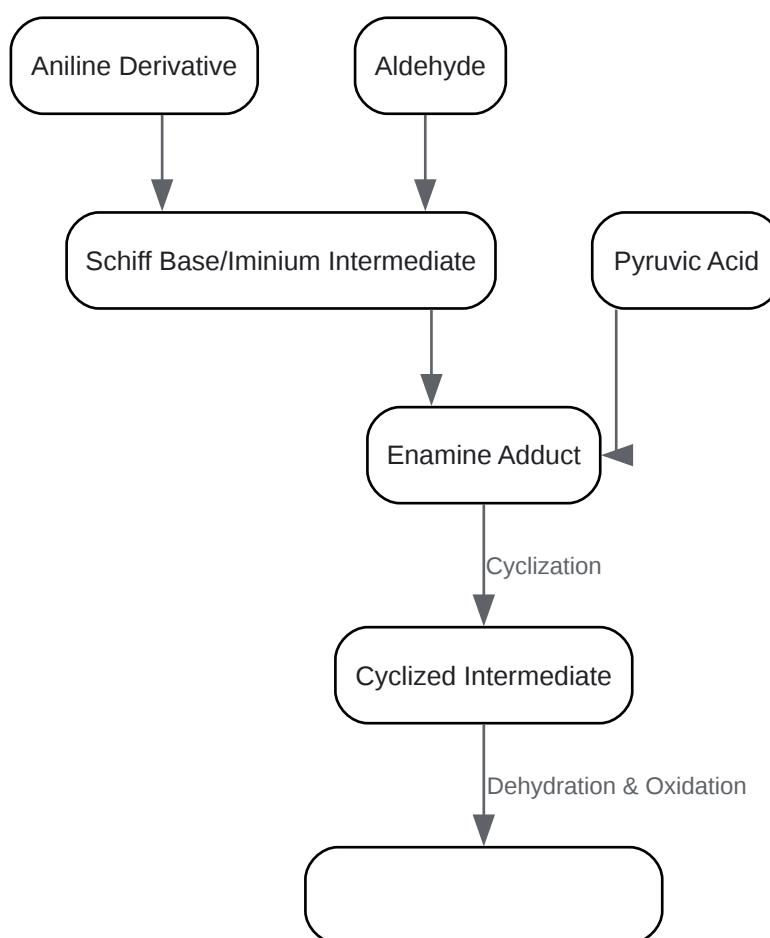
Caption: General workflow of the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction is another classical method that produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8]

General Experimental Protocol for Doebner-type Synthesis:

- **Reaction Setup:** Aniline, an aldehyde, and pyruvic acid are mixed in a suitable solvent, often ethanol or acetic acid.
- **Heating:** The mixture is heated to reflux for several hours.
- **Work-up:** Upon cooling, the product often precipitates from the reaction mixture.
- **Isolation and Purification:** The solid is collected by filtration, washed with the solvent, and can be recrystallized to achieve higher purity.



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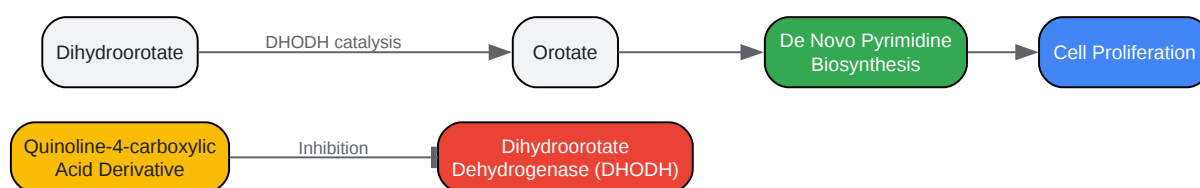
Caption: General workflow of the Doebner reaction.

Biological Activity and Potential Applications

While no specific biological data for **4-(trifluoromethyl)quinoline-2-carboxylic acid** was found, the quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry with a broad range of reported biological activities.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Structurally related quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] DHODH inhibition leads to pyrimidine depletion, which can halt cell proliferation, making it an attractive target for cancer and autoimmune disease therapies. For instance, brequinar, a well-known DHODH inhibitor, features a quinoline-4-carboxylic acid core. The carboxylic acid moiety is crucial for binding, forming a salt bridge with a key arginine residue in the enzyme's active site.[9]



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Caption: Inhibition of DHODH by quinoline carboxylic acid derivatives.

Antiplasmodial Activity

New quinoline-4-carboxylic acid derivatives have been investigated for their antiplasmodial activity against *Plasmodium falciparum*, the parasite responsible for malaria.[11] Some analogs have shown promising in vitro activity against both chloroquine-sensitive and multi-resistant strains of the parasite.

Multidrug Resistance Protein 2 (MRP2) Inhibition

Certain 2-arylquinoline-4-carboxylic acids have been evaluated as inhibitors of Multidrug Resistance Protein 2 (MRP2), a transporter protein that can confer drug resistance in cancer cells.[8] The carboxyl group at the 4-position was found to be important for the inhibitory activity.

Future Directions

The trifluoromethyl group in **4-(trifluoromethyl)quinoline-2-carboxylic acid** is expected to enhance its lipophilicity and metabolic stability, properties that are often desirable in drug candidates. Given the established biological activities of related compounds, this molecule is a prime candidate for screening in various assays, particularly those related to cancer, infectious diseases, and inflammatory conditions. Further research into its synthesis optimization and biological evaluation is warranted to fully explore its therapeutic potential.

Conclusion

4-(Trifluoromethyl)quinoline-2-carboxylic acid is a chemical entity with significant potential in drug discovery, stemming from its quinoline carboxylic acid core and the presence of a trifluoromethyl substituent. While its specific history and biological profile are not extensively documented, established synthetic routes provide a clear path for its preparation. The known activities of analogous compounds strongly suggest that it could be a valuable molecule for screening and development in various therapeutic areas. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

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